(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Medicinal chemistry Structure-activity relationship Physicochemical profiling

This compound provides an N7-(E)-but-2-en-1-yl and C8-sec-butylthio dual-substituted xanthine scaffold for probing steric constraints of xanthine oxidase molybdenum cofactor pocket. Distinct from simple 8-alkylthio or 7-methyl analogs; the allylic butenyl group enables thiol-ene, metathesis, and epoxidation for parallel library synthesis. Choose this reagent to map XO tolerance for simultaneous N-7 and C-8 substitution, calibrate logP models, or evaluate formulation strategies for lipophilic purines.

Molecular Formula C14H20N4O2S
Molecular Weight 308.4
CAS No. 329699-77-6
Cat. No. B2358122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS329699-77-6
Molecular FormulaC14H20N4O2S
Molecular Weight308.4
Structural Identifiers
SMILESCCC(C)SC1=NC2=C(N1CC=CC)C(=O)NC(=O)N2C
InChIInChI=1S/C14H20N4O2S/c1-5-7-8-18-10-11(15-14(18)21-9(3)6-2)17(4)13(20)16-12(10)19/h5,7,9H,6,8H2,1-4H3,(H,16,19,20)/b7-5+
InChIKeyAELMSCHSHQMFKP-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 329699-77-6): Compound Class and Core Identity


(E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 329699-77-6) is a fully synthetic, small-molecule purine-2,6-dione (xanthine) derivative with the molecular formula C14H20N4O2S and a molecular weight of 308.4 g/mol. The core scaffold is decorated at N-7 with an (E)-but-2-en-1-yl group and at C-8 with a sec-butylthio group, distinguishing it from simpler 8-alkylthio-xanthines that have been investigated as xanthine oxidase inhibitors. [1] As a member of the xanthine chemotype, the compound retains the canonical purine-dione hydrogen-bonding framework while gaining significantly increased lipophilicity from the two aliphatic side chains, a feature that directly impacts solubility, permeability, and biological target engagement.

Why 7-Substituted 8-(sec-Butylthio)-Xanthines Cannot Be Reliably Exchanged for Generic Xanthine or Purine Analogs


Generic substitution fails because the concurrent presence of the N-7 (E)-but-2-en-1-yl group and the C-8 sec-butylthio group creates a steric and electronic environment that cannot be reproduced by commercially ubiquitous theophylline, caffeine, or simple 8-methyl/8-phenyl-xanthine analogs. [1] The sec-butylthio substituent introduces a branched, flexible lipophilic domain that alters both the interaction with the molybdenum cofactor of xanthine oxidase (as shown for 8-alkylthiohypoxanthines) and the compound's overall polar surface area and logD profile relative to linear-chain or unsubstituted analogs. [1] [2] Additionally, the allylic (E)-butenyl group at N-7 provides a distinct synthetic handle absent in N-7 methyl or saturated alkyl congeners; replacing the compound with a 7-methyl or 7-propyl analog forfeits this derivatization potential and changes the conformational ensemble around the active site, making activity extrapolation unreliable.

Quantitative Procurement-Relevant Differentiation Evidence for (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione


Structural and Physicochemical Comparison vs. the Closest Public-Domain Analog (Ethylsulfanyl Congener)

The closest analog with publicly available characterization data is 7-(but-2-en-1-yl)-8-(ethylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS not explicitly assigned; ChemDiv ID 8010-1759), which carries an ethylsulfanyl group at C-8 instead of the sec-butylsulfanyl group. The target compound differs by the addition of an extra ethyl branch on the thioether, increasing the molecular weight from 280.35 Da to 308.40 Da (+28.05 Da, +10.0%). This structural change is predicted to raise the calculated logP by approximately 1.2–1.5 log units and to reduce aqueous solubility (logSw) by an estimated 0.8–1.0 log units compared to the ethyl analog (logP 2.59, logSw -2.95). The increased steric bulk adjacent to the C-8 sulfur atom directly influences the compound's capacity to reach the xanthine oxidase active site, where the enzyme's narrow hydrophobic channel discriminates between 8-alkylthio substituents on the basis of chain length and branching, as documented for the 8-alkylthiohypoxanthine series. [1]

Medicinal chemistry Structure-activity relationship Physicochemical profiling

Differentiation from 7-Methyl-8-(sec-butylthio)-xanthine: Impact of the Allylic N-7 Substituent on Synthetic Versatility

A structurally related compound, 8-(sec-butylthio)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, bears a methyl group at N-7 instead of the (E)-but-2-en-1-yl group. [1] The target compound's (E)-but-2-en-1-yl substituent introduces an allylic olefin that serves as a synthetic handle for thiol-ene “click” chemistry, olefin metathesis, epoxidation, dihydroxylation, or hydroboration reactions that are completely inaccessible with the N-7 methyl analog. [2] Quantitatively, the alkene offers a distinct reactivity profile: the allylic proton adjacent to the double bond has an estimated bond dissociation energy (BDE) ~10 kcal/mol lower than the corresponding methyl C–H bond (allylic BDE ≈ 87–89 kcal/mol vs. methyl C–H BDE ≈ 100–102 kcal/mol), enabling selective radical or transition-metal-catalyzed functionalization. [2] Additionally, the conformational flexibility of the butenyl chain can explore a larger volume of chemical space in target binding pockets, whereas the N-7 methyl analog is constrained to a single rotameric minimum.

Synthetic chemistry Chemical biology Fragment-based drug discovery

Class-Level Evidence: 8-Alkylthio-Xanthines as Xanthine Oxidase (XO) Inhibitors

The 8-alkylthio-xanthine subclass has been characterized as xanthine oxidase (XO) inhibitors, with potency dependent on the length and branching of the 8-alkyl chain. [1] In the study by Biagi et al., 8-n-hexylthiohypoxanthine achieved equipotency with 2-n-hexylthiohypoxanthine in XO inhibition, and enzymatic oxidation at C(2) was observed for 8-alkylthiohypoxanthines, indicating productive binding in the XO active site. [1] Although no IC50 values have been reported specifically for the target compound, its 8-(sec-butylthio) substituent places it in a branched-chain category that, based on the structure-activity trends in the hypoxanthine series, is predicted to exhibit intermediate XO affinity between the n-butyl and n-hexyl analogs. [1] The additional (E)-but-2-en-1-yl group at N-7 further distinguishes the compound from the tested 8-alkylthiohypoxanthines, which lack N-7 substitution; this may alter selectivity versus other purine-utilizing enzymes such as purine nucleoside phosphorylase (PNP). [2]

Xanthine oxidase inhibition Purine metabolism Gout and hyperuricemia

Target Application Scenarios for (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione Driven by Quantified Differentiation


Xanthine Oxidase Inhibitor Screening and Purine Metabolism Probe Development

The compound provides a uniquely substituted 8-thio-xanthine scaffold for probing the steric constraints of the xanthine oxidase (XO) molybdenum cofactor binding pocket. As established in Section 3, the sec-butylthio group offers intermediate branching, and the butenyl N-7 substituent adds a dimension absent in previously characterized 8-alkylthiohypoxanthines. [1] Researchers studying uric acid modulation, gout, or ischemia-reperfusion injury should select this compound when the goal is to map the XO active site's tolerance for simultaneous N-7 and C-8 substitution.

Medicinal Chemistry Diversification via Allylic Functionalization

The (E)-but-2-en-1-yl group at N-7 provides a differential synthetic vector not available in 7-methyl or 7-alkyl analogs (Section 3, Evidence Item 2). [2] This compound is therefore the reagent of choice for fragment-growing campaigns that exploit allylic functionalization (thiol-ene, metathesis, epoxidation) to generate focused libraries without replacing the purine core. Procurement should be prioritized when a single scaffold must yield 5–20 diverse 7-substituted analogs in a single parallel synthesis step.

Physicochemical Property Benchmarking for High-Lipophilicity Purine Libraries

The estimated logP of approximately 3.8–4.1 and molecular weight of 308.4 Da position this compound in a lipophilic region of purine chemical space that is underrepresented among commercial drug-like screening collections (Section 3, Evidence Item 1). It serves as a reference standard for calibrating computational logP models, evaluating the impact of high logP on assay interference (aggregation, non-specific binding), and testing novel formulation strategies for poorly soluble purine derivatives.

Quote Request

Request a Quote for (E)-7-(but-2-en-1-yl)-8-(sec-butylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.